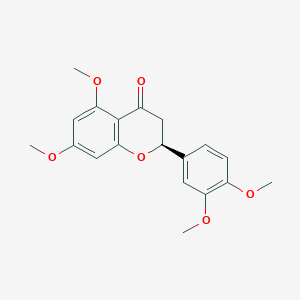
(2s)-5,7,3',4'-Tetramethoxyflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5,7,3’,4’-Tetramethoxyflavanone is a flavonoid compound characterized by the presence of four methoxy groups attached to its flavanone backbone. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,7,3’,4’-Tetramethoxyflavanone typically involves the methylation of flavanone precursors. One common method is the methylation of 5,7,3’,4’-tetrahydroxyflavanone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of (2S)-5,7,3’,4’-Tetramethoxyflavanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-5,7,3’,4’-Tetramethoxyflavanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of dihydroflavanones.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavanones.
Substitution: Thiolated or aminated flavonoid derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of (2S)-5,7,3’,4’-Tetramethoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Properties: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt and MAPK.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-Naringenin: A dihydro-flavonoid with similar antioxidant properties but fewer methoxy groups.
(2S)-Hesperetin: Another flavonoid with similar biological activities but different substitution patterns on the flavanone backbone.
Uniqueness
(2S)-5,7,3’,4’-Tetramethoxyflavanone is unique due to its four methoxy groups, which enhance its lipophilicity and potentially its bioavailability. This structural feature may also contribute to its distinct biological activities compared to other flavonoids.
Propriétés
Formule moléculaire |
C19H20O6 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H20O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,15H,10H2,1-4H3/t15-/m0/s1 |
Clé InChI |
FPXNMRFTZWGJIT-HNNXBMFYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















